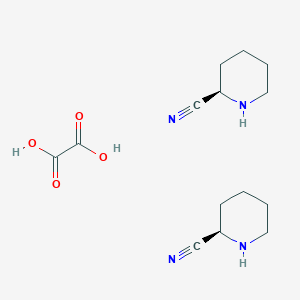
2(1H)-Pyrimidinone, 4-(methylamino)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The compound’s structure consists of a pyrimidine ring with a methylamino group at the 4-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-amino-2-methylpyrimidine with a suitable oxidizing agent to introduce the keto group at the 2-position. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) often involves large-scale batch or continuous flow processes. The starting materials are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI).
Reduction: 2-Hydroxy-4-(methylamino)pyrimidine.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) can be compared with other pyrimidinone derivatives:
2(1H)-Pyrimidinone, 4-amino: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
2(1H)-Pyrimidinone, 4-(dimethylamino): Contains an additional methyl group, which can influence its solubility and interaction with molecular targets.
2(1H)-Pyrimidinone, 4-(ethylamino): The ethyl group can alter the compound’s pharmacokinetic properties and biological activity.
The uniqueness of 2(1H)-Pyrimidinone, 4-(methylamino)-(9CI) lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-(methylamino)-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H11N3O/c1-6-4-2-3-7-5(9)8-4/h4,6H,2-3H2,1H3,(H2,7,8,9) |
InChI Key |
HRWDKKKVRSVATR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCNC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-methylpyridin-2-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]imidazole-4-carboxamide](/img/structure/B12334320.png)



![(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12334340.png)

![Benzo[d]oxazole-6-carbonitrile](/img/structure/B12334351.png)




![5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12334387.png)
![3-Iodoimidazo[1,2-b]pyridazine](/img/structure/B12334388.png)

